Lithium morpholinoborohydride 1M solut

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of lithium morpholinoborohydride-related compounds involves complex equilibria and the formation of intermediates. For instance, the reaction of lithium morpholide with N,N-dibutylformamide and 1-formylpiperidine leads to the formation of mixed diamino lithium alkoxides. These intermediates then collapse to form the lithium morpholide carbamoyl anion, which further reacts with morpholine to yield lithium dimorpholinemethoxide, as detected by 13C NMR .

Molecular Structure Analysis

The molecular structure of lithium morpholinoborohydride derivatives can be complex. For example, the addition of lithium derivatives of substituted 4-alkyl-3-morpholinones to carbonyl compounds results in racemic 2-(1-hydroxyalkyl)-4-alkyl-3-morpholinones. The stereochemical course of these reactions has been analyzed using 1H-NMR spectroscopy, which helps in understanding the isomer ratios and configurations of the resulting compounds .

Chemical Reactions Analysis

Chemical reactions involving lithium morpholinoborohydride derivatives are diverse. The addition reactions to carbonyl compounds, as mentioned, lead to various racemic morpholinone derivatives. These reactions are important for the synthesis of complex organic molecules and have implications in the field of organic chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of lithium morpholinoborohydride, they do provide information on related compounds. For instance, the trimetallic borohydride Li3MZn5(BH4)15, which includes lithium, has been synthesized and characterized. Its crystal structure has been analyzed using synchrotron radiation powder X-ray and neutron diffraction, as well as DFT calculations. This compound exhibits a hexagonal structure and contains channels built from face-sharing (BH4)6 octahedra, which could be potentially interesting as solid-state electrolytes. However, its application in hydrogen storage is limited due to its decomposition into known metal borohydrides .

科学的研究の応用

1. Fluorescent Chemosensor for Lithium Ion Sensing

A novel lithium fluoroionophore has been developed as an optical sensor for the determination of lithium ions. This sensor is highly selective for Li+ and shows a binding-induced blue shift in fluorescence spectra, making it useful for quantitative measurements of lithium in clinical samples (Citterio et al., 2007).

2. Solubility Enhancement in Absorption Refrigeration Systems

Research has been conducted on using ionic liquids or zwitterionic compounds as anti-crystallization additives for lithium bromide and water systems, commonly used in absorption refrigeration technology. The presence of these additives significantly enhances the solubility of lithium bromide in water (Królikowska et al., 2018).

3. Role in Aggregation Studies and Carbonylation Reactions

Lithium morpholinoborohydride has been studied for its role in the aggregation of lithium dialkylamides in THF solution, particularly its ability to form mixed aggregates with morpholine. This research is significant for understanding carbonylation reactions (Nudelman et al., 1993).

4. Synthesis of Medicinally Interesting Polyfluoro Ketones

The compound has been used in the synthesis of polyfluoro ketones, which are potentially useful as inhibitors for various lipolytic enzymes. This synthesis involves the addition of lithium reagents to acyl derivatives, highlighting its utility in medicinal chemistry (Kokotos et al., 2008).

5. Characterization of Acyllithium Compounds

Studies have explored the reaction of lithium morpholide with various compounds, leading to the formation of mixed diamino lithium alkoxides. This research contributes to a deeper understanding of the chemistry of acyllithium compounds (Nudelman et al., 1998).

Safety And Hazards

In contact with water, Lithium morpholinoborohydride 1M solution releases flammable gas . It also causes severe skin burns and eye damage . Therefore, it is advised to handle and store contents under inert gas and protect from moisture . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

特性

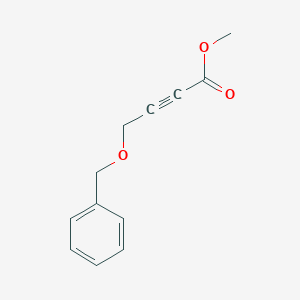

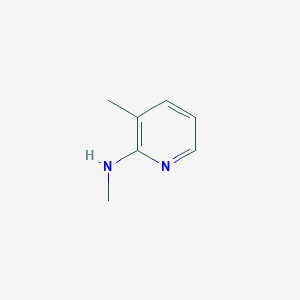

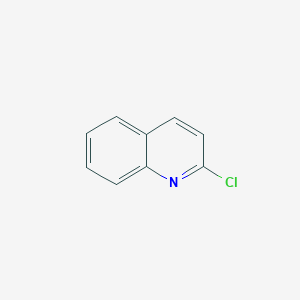

InChI |

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOVKWOHYLLGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

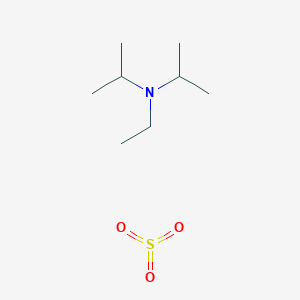

[Li+].[B-]N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635561 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium morpholinoborohydride 1M solut | |

CAS RN |

144240-18-6 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium morpholinoborohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)